molecular formula C13H24N2O4S B13123632 tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate

tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate

Cat. No.: B13123632
M. Wt: 304.41 g/mol
InChI Key: MHOOPRKAHUGKAY-MNOVXSKESA-N
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Description

tert-Butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazinoazepine ring system, which is a seven-membered ring containing both nitrogen and sulfur atoms. The tert-butyl group and the carboxylate functionality add to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as aminothiophenols can be reacted with suitable electrophiles to form the thiazinoazepine ring system. The tert-butyl group is often introduced via tert-butyl esters or tert-butyl halides under basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts, temperature control, and solvent selection .

Chemical Reactions Analysis

tert-Butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazinoazepine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the carboxylate functionality, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. .

Scientific Research Applications

tert-Butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

tert-Butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H24N2O4S

Molecular Weight

304.41 g/mol

IUPAC Name

tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate

InChI

InChI=1S/C13H24N2O4S/c1-13(2,3)19-12(16)15-7-4-10-11(5-8-15)20(17,18)9-6-14-10/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1

InChI Key

MHOOPRKAHUGKAY-MNOVXSKESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](CC1)S(=O)(=O)CCN2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(CC1)S(=O)(=O)CCN2

Origin of Product

United States

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